1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol
Overview
Description
1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol is a heterocyclic compound that combines the structural features of triazole and benzothiazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol, also known as [1,2,4]triazolo[3,4-b][1,3]benzothiazol-8-ylmethanol, are human poly- and mono-ADP-ribosylating enzymes . These enzymes play a crucial role in various biological processes, including DNA repair, gene regulation, and cell death .
Mode of Action
This compound acts as an inhibitor scaffold, competing with nicotinamide in the binding pocket of its target enzymes . The binding mode was studied through analogs and their crystal structures with TNKS2, PARP2, PARP14, and PARP15 . This interaction results in the inhibition of these enzymes, affecting their function .
Biochemical Pathways
The inhibition of poly- and mono-ADP-ribosylating enzymes disrupts the ADP-ribosylation process, a post-translational modification involved in various cellular processes . This disruption can affect downstream effects such as DNA repair, gene regulation, and cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable, demonstrating its potential for future drug development efforts . .
Result of Action
The result of the compound’s action is the inhibition of its target enzymes, which can lead to effects at the molecular and cellular levels . For instance, it can affect DNA repair processes, gene regulation, and cell death .
Biochemical Analysis
Biochemical Properties
The 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol compound interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit mono-ARTs PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 at nanomolar potencies . The binding mode of this compound was studied through analogs and their crystal structures with TNKS2, PARP2, PARP14, and PARP15 .
Cellular Effects
This compound does not possess inherent cell toxicity and the inhibitors can enter cells and engage with the target protein . This compound influences cell function by inhibiting specific enzymes, which can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves competing with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes . This results in the inhibition of these enzymes, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound can enter cells and engage with the target protein .
Metabolic Pathways
It is known that this compound competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .
Transport and Distribution
It is known that this compound can enter cells and engage with the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol typically involves the fusion of a triazole ring with a benzothiazole nucleus. One common method includes the reaction of 1,2,4-triazole with a benzothiazole derivative under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)benzothiazole: A closely related compound without the methanol group, which may exhibit different biological activities.
5-Methyl-1,2,4-triazolo(3,4-b)benzothiazole: Another similar compound with a methyl group instead of a methanol group, potentially leading to variations in its chemical and biological properties.
Uniqueness
1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol is unique due to the presence of the methanol group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications .
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3]benzothiazol-8-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-4-6-2-1-3-7-8(6)12-5-10-11-9(12)14-7/h1-3,5,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFZNYBHZQCEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC3=NN=CN23)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219313 | |
Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69243-49-8 | |
Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069243498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-TRIAZOLO(3,4-B)BENZOTHIAZOLE-5-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48LP1TV40F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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